molecular formula C14H18O3 B1607335 Ethyl 3-oxo-2-(2-phenylethyl)butanoate CAS No. 5337-63-3

Ethyl 3-oxo-2-(2-phenylethyl)butanoate

Cat. No. B1607335
CAS RN: 5337-63-3
M. Wt: 234.29 g/mol
InChI Key: GPRDAMCHHGGJNX-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-2-(2-phenylethyl)butanoate is a chemical compound used for pharmaceutical testing . It is a colorless liquid ester with a pleasant odor .


Synthesis Analysis

Ethyl 3-oxo-2-(2-phenylethyl)butanoate can be prepared by reacting ethyl ethanoate (CH3COOC2H5) with sodium or sodium ethoxide . More detailed synthesis methods and conditions can be found in various scientific papers .


Molecular Structure Analysis

The molecular formula of Ethyl 3-oxo-2-(2-phenylethyl)butanoate is C14H18O3. The InChI code is 1S/C14H18O3/c1-3-17-14(16)13(11(2)15)10-9-12-7-5-4-6-8-12/h4-8,13H,3,9-10H2,1-2H3 .


Chemical Reactions Analysis

The compound shows keto-enol tautomerism and contains about 7% of the enol form, CH3C(OH):CHCOOC2H5, under normal conditions . More detailed information about its chemical reactions can be found in various scientific papers .

Scientific Research Applications

Antibiofilm and Antimicrobial Properties

Ethyl 3-oxo-2-(2-phenylethyl)butanoate has been identified as a component in compounds with notable antibiofilm and antimicrobial properties. For example, its derivative was found effective as a sortase A inhibitor, showing potential in tackling Gram-positive pathogens and demonstrating significant antibiofilm activity against various strains of Staphylococcus aureus and Staphylococcus epidermidis (Maggio et al., 2016). Another study synthesized compounds including this derivative, evaluating their antimicrobial activity against various bacteria and fungi, highlighting its potential in developing new antimicrobial agents (Sarvaiya et al., 2019).

Optical Properties and Fluorescence

Research on ester derivatives of ethyl 3-oxo-2-(2-phenylethyl)butanoate has explored their optical properties. A study involving the synthesis of new compounds demonstrated their interesting fluorescence properties in different solvents, which could have implications for their use in fluorescence spectroscopy and related applications (Krzyżak et al., 2015).

Anti-Diabetic Potential

The anti-diabetic properties of derivatives of ethyl 3-oxo-2-(2-phenylethyl)butanoate have also been investigated. A study synthesizing a range of N-substituted derivatives showed promising antidiabetic potential via inhibition of the α-glucosidase enzyme. These findings suggest its usefulness in developing new antidiabetic agents (Nazir et al., 2018).

Urease Inhibition

In a related context, derivatives of this compound have shown potent inhibition of the urease enzyme. This suggests potential therapeutic applications in conditions where urease activity is a factor (Nazir et al., 2018).

Crystal Structure and Energy Frameworks

The crystal structure and energy frameworks of derivatives of ethyl 3-oxo-2-(2-phenylethyl)butanoate have been explored to understand their molecular interactions and stability, contributing to the knowledge base for designing structurally related compounds for various applications (Chandini et al., 2022).

Fuel and Chemical Applications

The compound has been evaluated in studies related to fuel and chemicals. For instance, a comparative study on the reactivity of ethyl butanoate, a similar compound, examined its potential as a sustainable liquid fuel and the influence of oxygen atoms on its reactivity, which can inform the molecular design for internal combustion engines (Morsch et al., 2020).

Safety And Hazards

Safety data sheets suggest that Ethyl 3-oxo-2-(2-phenylethyl)butanoate should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources. It is recommended not to eat, drink, or smoke when using this product. Always wash hands after handling the product .

properties

IUPAC Name

ethyl 3-oxo-2-(2-phenylethyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-3-17-14(16)13(11(2)15)10-9-12-7-5-4-6-8-12/h4-8,13H,3,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRDAMCHHGGJNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20277090
Record name ethyl 3-oxo-2-(2-phenylethyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-oxo-2-(2-phenylethyl)butanoate

CAS RN

5337-63-3
Record name 5337-63-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25336
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5337-63-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=812
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 3-oxo-2-(2-phenylethyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl acetoacetate (53.8 g., 0.29 mole) was dissolved in 110 ml. of anhydrous ethanol. Sodium methoxide (17.3 g., 0.36 mole) was added portionwise to the stirred solution, allowing the temperature to rise to 40°-50°. The mixture was then heated to reflux (80°-82°) and phenethyl bromide (53.8 g., 0.32 mole) added dropwise over 1 hour. Reflux was continued for 20 hours. The reaction mixture was cooled to 30°-35° and filtered over diatomaceous earth with ethanol wash. The combined filtrate and wash were concentrated in vacuo to a pot temperature of 50°, cooled to 25°, diluted with 150 ml. of hexane and 40 ml. of water, acidified to pH 6.5-7.0 with 6N HCl. The hexane layer was separated and washed with 25 ml. of fresh water. The aqueous layers were combined and back-washed with 40 ml. of fresh hexane. The hexane layers were combined, washed with 60 ml. of water, dried over 15 g. MgSO4, filtered and evaporated to yield title product as an oil (62 g., 91%).
Quantity
53.8 g
Type
reactant
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step Two
Quantity
53.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Shimizu, H Fujikura, N Fushimi, T Nishimura… - Bioorganic & Medicinal …, 2021 - Elsevier
We optimized the structure of an active metabolite (1) of WAY-123783, which was obtained from mouse urine after oral administration, to improve selectivity for SGLT2 and oral …
Number of citations: 5 www.sciencedirect.com

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